(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide
Overview
Description
(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide is an organosulfur compound known for its applications in asymmetric synthesis. It is a chiral sulfinamide, which means it has a specific three-dimensional arrangement that makes it useful in creating other chiral molecules. This compound is particularly valuable in the synthesis of amines, where it acts as a chiral auxiliary to control the stereochemistry of the resulting products.
Preparation Methods
The synthesis of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropane-2-sulfinamide and 4-methylbenzaldehyde.
Condensation Reaction: The 2-methylpropane-2-sulfinamide is reacted with 4-methylbenzaldehyde under acidic or basic conditions to form the desired sulfinamide. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfinamide can undergo nucleophilic substitution reactions where the sulfinamide group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major products formed from these reactions include sulfonamides, amines, and substituted sulfinamides.
Scientific Research Applications
(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide has several scientific research applications:
Asymmetric Synthesis: It is widely used as a chiral auxiliary in the synthesis of chiral amines, which are important intermediates in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs that require specific stereochemistry for their biological activity.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the catalysts.
Material Science: The compound is used in the synthesis of chiral materials with specific optical properties.
Mechanism of Action
The mechanism of action of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide involves its role as a chiral auxiliary. It forms a temporary bond with the substrate, creating a chiral environment that directs the stereochemistry of the reaction. This ensures that the resulting product has the desired three-dimensional arrangement. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide can be compared with other chiral sulfinamides such as:
tert-Butanesulfinamide:
N-tert-Butylsulfinyl imines: These compounds are used similarly in the synthesis of chiral amines and other chiral molecules.
The uniqueness of this compound lies in its specific structure, which provides distinct stereochemical outcomes in reactions compared to other sulfinamides.
Properties
IUPAC Name |
(S)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQHJZHMIYCJTP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C=N[S@@](=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.